molecular formula C23H15NO7S2 B5183437 diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate

diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate

Cat. No. B5183437
M. Wt: 481.5 g/mol
InChI Key: ARONUFKYFBIWKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate, also known as DBIDS, is a chemical compound with potential applications in scientific research. DBIDS belongs to the family of indole derivatives and has been synthesized through various methods.

Scientific Research Applications

Diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate has potential applications in scientific research, particularly in the field of drug discovery. Studies have shown that diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate has anti-tumor and anti-inflammatory properties, making it a potential candidate for the development of new cancer drugs. diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate has also been found to inhibit the activity of certain enzymes, which could be useful in the development of enzyme inhibitors for various diseases.

Mechanism of Action

The mechanism of action of diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate is not fully understood, but studies have shown that it interacts with certain proteins and enzymes in the body. diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate has also been found to inhibit the activity of topoisomerase II, an enzyme that plays a role in DNA replication and cell division.
Biochemical and Physiological Effects
Studies have shown that diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate has various biochemical and physiological effects. diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate has been found to induce apoptosis (cell death) in cancer cells, inhibit the production of inflammatory mediators, and reduce the production of reactive oxygen species (ROS) in cells. diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate has also been found to have antioxidant properties, which could be useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

Diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate has several advantages for lab experiments, including its high solubility in water and its stability at room temperature. However, diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate has some limitations, including its low bioavailability and its potential toxicity at high doses.

Future Directions

There are several future directions for the research and development of diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate. One potential direction is the optimization of the synthesis method to improve the yield and purity of diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate. Another direction is the development of new derivatives of diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate and its potential applications in the treatment of various diseases.

Synthesis Methods

Diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate can be synthesized through several methods, including a one-pot synthesis method and a multistep synthesis method. The one-pot synthesis method involves the reaction of 2-aminobenzoic acid with 2,4-dichlorobenzaldehyde and sulfuric acid, followed by the reaction with sodium sulfite and sodium nitrite. The multistep synthesis method involves the reaction of 2-aminobenzoic acid with 2,4-dichlorobenzaldehyde to form 2-(2,4-dichlorobenzylidene)aminobenzoic acid, which is then reacted with sulfuric acid, sodium sulfite, and sodium nitrite to form diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate.

properties

IUPAC Name

diphenyl 2-oxo-1H-benzo[cd]indole-6,8-disulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15NO7S2/c25-23-18-13-7-12-17-19(32(26,27)30-15-8-3-1-4-9-15)14-20(22(24-23)21(17)18)33(28,29)31-16-10-5-2-6-11-16/h1-14H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARONUFKYFBIWKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)N3)S(=O)(=O)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15NO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

diphenyl 2-oxo-1H-benzo[cd]indole-6,8-disulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.